molecular formula C7H7BrO B12415599 4-Bromoanisole-13C6

4-Bromoanisole-13C6

Cat. No.: B12415599
M. Wt: 192.99 g/mol
InChI Key: QJPJQTDYNZXKQF-WBJZHHNVSA-N
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Description

4-Bromoanisole-13C6 is a compound where the benzene ring of 4-bromoanisole is labeled with carbon-13 isotopes. This labeling is often used in scientific research to trace and study the behavior of the compound in various reactions and processes. The compound has the chemical formula C7H7BrO and a molecular weight of 188.96 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-bromoanisole typically involves the bromination of anisole. One method involves dissolving methoxybenzene and liquid bromine in 1-butyl-3-methylimidazole nitrate under an oxidizing gas atmosphere. The reaction is carried out at temperatures between 25-100°C for over an hour . This method is advantageous as it minimizes the production of waste and volatile organic solvents.

Industrial Production Methods

Industrial production methods for 4-bromoanisole are similar to laboratory methods but are scaled up to meet production demands. The use of efficient bromination reagents and optimized reaction conditions ensures high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

4-Bromoanisole-13C6 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, phosphorus trichloride, phenylboronic acid, and palladium catalysts. Reaction conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include tris(4-methoxyphenyl)phosphine, aryl 1,3-diketones, and ethyl 4-methoxycinnamate .

Scientific Research Applications

4-Bromoanisole-13C6 is widely used in scientific research due to its labeled carbon atoms, which allow for detailed tracking and analysis in various studies. Applications include:

Mechanism of Action

The mechanism of action of 4-Bromoanisole-13C6 involves its incorporation into various molecular pathways due to its labeled carbon atoms. This labeling allows researchers to study the pharmacokinetic and metabolic profiles of drugs, providing insights into how the compound interacts with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromoanisole-13C6 is unique due to its carbon-13 labeling, which provides a powerful tool for tracing and studying the compound in various scientific applications. This makes it particularly valuable in research settings where detailed analysis of molecular behavior is required .

Properties

Molecular Formula

C7H7BrO

Molecular Weight

192.99 g/mol

IUPAC Name

1-bromo-4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

InChI

InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

QJPJQTDYNZXKQF-WBJZHHNVSA-N

Isomeric SMILES

CO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Br

Canonical SMILES

COC1=CC=C(C=C1)Br

Origin of Product

United States

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